2-[4-[(5-bromo-6-methylpyridin-2-yl)amino]piperidin-1-yl]-N-propylacetamide
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Overview
Description
2-[4-[(5-bromo-6-methylpyridin-2-yl)amino]piperidin-1-yl]-N-propylacetamide is a complex organic compound that features a pyridine ring substituted with a bromine atom and a methyl group, connected to a piperidine ring via an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(5-bromo-6-methylpyridin-2-yl)amino]piperidin-1-yl]-N-propylacetamide typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-methylpyridin-3-amine, which is then reacted with piperidine under specific conditions to form the intermediate compound. This intermediate is further reacted with N-propylacetamide to yield the final product. The reactions often require the use of catalysts such as palladium and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(5-bromo-6-methylpyridin-2-yl)amino]piperidin-1-yl]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule .
Scientific Research Applications
2-[4-[(5-bromo-6-methylpyridin-2-yl)amino]piperidin-1-yl]-N-propylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 2-[4-[(5-bromo-6-methylpyridin-2-yl)amino]piperidin-1-yl]-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and piperidine-based molecules, such as:
- 2-Bromo-6-methylpyridine
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- Various indole derivatives .
Uniqueness
What sets 2-[4-[(5-bromo-6-methylpyridin-2-yl)amino]piperidin-1-yl]-N-propylacetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[4-[(5-bromo-6-methylpyridin-2-yl)amino]piperidin-1-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN4O/c1-3-8-18-16(22)11-21-9-6-13(7-10-21)20-15-5-4-14(17)12(2)19-15/h4-5,13H,3,6-11H2,1-2H3,(H,18,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISONNIPFBRXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1CCC(CC1)NC2=NC(=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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